molecular formula C7H3ClF4 B3415220 2-Chloro-3-fluorobenzotrifluoride CAS No. 1099597-97-3

2-Chloro-3-fluorobenzotrifluoride

Cat. No.: B3415220
CAS No.: 1099597-97-3
M. Wt: 198.54 g/mol
InChI Key: JWVLYCBMEWUAIX-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzotrifluorides in Contemporary Organic Synthesis

Halogenated benzotrifluorides, the class of compounds to which 2-Chloro-3-fluorobenzotrifluoride (B179445) belongs, are of considerable importance in contemporary organic synthesis. The benzotrifluoride (B45747) structure itself is a useful component in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. google.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this basic structure dramatically expands its chemical utility. acs.orgwikipedia.org

Halogenation is a fundamental transformation in organic chemistry that allows for the precise tuning of a molecule's properties. wikipedia.org For instance, the trifluoromethyl group (-CF₃) is known for its high stability and electron-withdrawing nature, which can significantly influence the reactivity of the aromatic ring. This group is a key feature in many modern pharmaceuticals and agrochemicals.

The addition of other halogens like chlorine and fluorine further modifies the electronic environment of the molecule. These atoms can serve as reactive handles for subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, which are cornerstone methods for building complex molecular architectures. nih.gov Furthermore, halogen atoms can enhance the biological activity of a molecule by participating in halogen bonding and improving properties like membrane permeability and metabolic stability, making them a common feature in drug design.

Research Rationale and Scope for this compound Investigations

The specific substitution pattern of this compound provides a compelling reason for its investigation in chemical research. The placement of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 1-position creates a distinct regio- and stereochemical environment. This unique arrangement dictates how the molecule will interact and react, opening up specific synthetic pathways.

The primary rationale for investigating this compound is its potential as a specialized building block. Researchers explore its reactivity to synthesize novel, highly substituted aromatic compounds that would be difficult to prepare by other means. The scope of these investigations typically includes:

Intermediate Synthesis: Utilizing this compound as a starting material for creating active ingredients for pharmaceuticals and agrochemicals. nbinno.com The compound serves as a key intermediate for a variety of products, from herbicides to potential therapeutics. google.com

Reaction Pathway Exploration: Studying how the compound behaves in various chemical reactions. The electron-withdrawing properties of the substituents make the aromatic ring susceptible to certain types of reactions, and understanding this reactivity allows chemists to design efficient synthetic routes.

Development of Functional Materials: The unique properties imparted by the fluorine and chlorine atoms make its derivatives candidates for use in materials science, such as in the creation of specialized polymers or other functional materials. nbinno.com

By studying compounds like this compound, chemists can expand their toolkit for creating molecules with precise functions, ultimately driving innovation in medicine, agriculture, and materials science.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-Chloro-α,α,α-trifluorotoluene
Benzene (B151609)
Benzotrifluoride
Carbon tetrafluoride
Chlorine
Chlorine trifluoride
Cobalt trifluoride
Fluorine
Hydrogen fluoride (B91410)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLYCBMEWUAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597490
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-97-3, 109957-97-3
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID50597490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2 Chloro 3 Fluorobenzotrifluoride

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 2-Chloro-3-fluorobenzotrifluoride (B179445) relies on robust, well-documented chemical transformations. These pathways are characterized by multi-step processes that require careful control of reaction conditions to ensure regiochemical purity and acceptable yields.

Nucleophilic Substitution Strategies and Regiochemical Control

A primary method for introducing the fluorine atom onto the benzotrifluoride (B45747) core is through nucleophilic aromatic substitution (SNAr), commonly known as the Halex process. wikipedia.orgacsgcipr.org This strategy typically involves the displacement of a chlorine atom from a precursor molecule, such as 2,3-dichlorobenzotrifluoride, using a fluoride (B91410) source.

The reaction is driven by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which activates the aromatic ring towards nucleophilic attack. The mechanism proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex. Regiochemical control is a critical consideration, as the position of the electron-withdrawing group dictates the reactivity of the leaving groups. Halogens in the ortho and para positions relative to the -CF₃ group are significantly more activated and thus more readily substituted than those in the meta position.

Key parameters for a successful Halex reaction include:

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective reagent. More reactive but costlier alternatives like cesium fluoride (CsF) or tetraalkylammonium fluorides are sometimes employed. acsgcipr.org

Solvent: High-boiling point, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are required to facilitate the dissolution of the fluoride salt and to reach the high reaction temperatures needed. wikipedia.org

Temperature: The process demands elevated temperatures, typically in the range of 150-250°C, to overcome the activation energy of breaking the strong aryl-chloride bond. wikipedia.org

The use of phase-transfer catalysts is a common optimization strategy to enhance the solubility and reactivity of the fluoride anion in the organic solvent, leading to improved reaction rates and yields. acsgcipr.orggoogle.com

Table 1: Typical Conditions for Halex Reaction

ParameterConditionRationaleSource(s)
Starting Material 2,3-DichlorobenzotrifluoridePrecursor with leaving group at desired positionImplied by name
Fluorinating Agent Potassium Fluoride (KF)Cost-effective source of fluoride ions wikipedia.orgacsgcipr.org
Solvent DMSO, DMF, SulfolaneHigh-boiling polar aprotic solvent wikipedia.orgacsgcipr.org
Temperature 150 - 250 °CTo overcome activation energy wikipedia.org
Catalyst (Optional) Phase-Transfer CatalystIncreases solubility and reactivity of KF acsgcipr.orggoogle.com

Halogenation and Fluorination Precursor Routes

Multi-step sequences starting from more basic precursors are also established methods. These routes build the desired substitution pattern through a series of halogenation, nitration, and fluorination reactions. For example, a synthesis can begin with a substituted toluene, which is first chlorinated and then fluorinated to yield the benzotrifluoride derivative. google.com

Another common precursor strategy involves the Sandmeyer reaction or Balz-Schiemann reaction, where an amino group is converted into a halogen. A synthesis could start with 3-chloro-2-fluoroaniline, which undergoes diazotization followed by a deamination reduction or a Sandmeyer-type reaction to introduce the desired substituents. epo.org

Alternatively, a nitro-substituted benzotrifluoride can be used. For instance, 4-chloro-3-nitrobenzotrifluoride (B52861) can serve as a starting material where the nitro group is replaced by chlorine through treatment with molecular chlorine in the presence of a catalyst. epo.orggoogleapis.com Subsequent modifications can then be made to arrive at the final product. The synthesis of the benzotrifluoride moiety itself often begins with the fluorination of a corresponding benzotrichloride (B165768) precursor using hydrogen fluoride. google.comgoogle.com

Table 2: Example of a Multi-Step Precursor Route

StepReactionReagentsPrecursor -> IntermediateSource(s)
1ChlorinationChlorine, Lightp-Chlorotoluene -> p-Chlorobenzotrichloride google.com
2FluorinationAnhydrous Hydrogen Fluoridep-Chlorobenzotrichloride -> p-Chlorobenzotrifluoride google.com
3NitrationNitric Acid, Sulfuric Acidp-Chlorobenzotrifluoride -> 4-Chloro-3-nitrobenzotrifluoride epo.org
4Denitration/ChlorinationChlorine, Catalyst4-Chloro-3-nitrobenzotrifluoride -> 3,4-Dichlorobenzotrifluoride googleapis.com

Vapor Phase Reaction Techniques

For industrial-scale production, vapor phase or gas-phase reactions offer advantages such as continuous processing and reduced solvent waste. Gas-phase halogen exchange, particularly chlorine-fluorine exchange, can be performed in the presence of a transition metal-aluminum oxide catalyst. nih.gov The reactants are passed through a heated reactor containing the solid-phase catalyst.

General conditions for vapor-phase halogenation reactions involve high temperatures, often ranging from 175°C to 400°C. google.com An inert diluent gas, such as nitrogen or argon, is typically used to control the reaction rate and prevent unwanted side reactions. google.com While specific data for this compound is not prevalent, the principles are applied to analogous compounds. For example, the vapor phase chlorination of β-picoline and acetonitrile (B52724) are well-documented industrial processes that highlight the typical operating conditions, including the use of specific catalysts and the management of reaction times to control product distribution. google.comgoogle.com

Innovative and Green Synthetic Approaches

Reflecting broader trends in the chemical industry, recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing halogenated aromatics.

Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are significantly improved by various catalytic systems. As mentioned, phase-transfer catalysts (PTCs) are crucial for accelerating Halex reactions. acsgcipr.org These catalysts, which include quaternary ammonium (B1175870) or phosphonium (B103445) salts and polyethers, work by transporting the fluoride anion from the solid phase into the organic phase where the reaction occurs. google.comgoogle.com

For chlorination reactions, particularly those involving the replacement of a nitro group, Friedel-Crafts catalysts like ferric chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃) are often used in conjunction with a sulfur compound co-catalyst, such as sulfur monochloride. epo.orggoogleapis.comgoogle.com This catalytic system facilitates the reaction with molecular chlorine at elevated temperatures.

Catalytic hydrogenation is another key technology, often used for reductive dehalogenation or the reduction of nitro groups. Catalysts such as palladium on activated charcoal (Pd/C) are employed for these transformations, allowing for selective removal of certain halogen atoms or conversion of functional groups under milder conditions than many stoichiometric reagents. google.com

Table 3: Catalytic Systems in Benzotrifluoride Synthesis

Reaction TypeCatalyst SystemFunctionSource(s)
Halogen Exchange (Halex) Quaternary Ammonium/Phosphonium SaltsPhase-Transfer Catalyst for Fluoride Anion acsgcipr.orggoogle.comgoogle.com
Chlorination (from Nitro) Ferric Chloride (FeCl₃) / Sulfur MonochlorideFriedel-Crafts type catalyst system epo.orggoogleapis.comgoogle.com
Hydrogenation / Reduction Palladium on Carbon (Pd/C), Raney NickelReduction of nitro groups, dehalogenation google.com

Application of Sustainable Solvents and Reaction Media (e.g., Ionic Liquids)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A significant area of focus is the replacement of hazardous volatile organic solvents. Interestingly, benzotrifluoride (BTF) and its chlorinated derivatives, such as p-chlorobenzotrifluoride (PCBTF), are themselves promoted as more environmentally friendly solvents for organic synthesis, offering a greener alternative to traditional solvents like benzene (B151609) or chlorinated hydrocarbons. researchgate.net

Ionic liquids (ILs) are another class of green solvents that have garnered significant attention. rsc.org These are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. rsc.orgchalmers.se While specific literature on the synthesis of this compound using ionic liquids is scarce, the application of ILs as media for analogous nucleophilic substitution reactions is well-established. researchgate.net The use of an ionic liquid could potentially replace volatile polar aprotic solvents like DMF or DMSO in the Halex reaction, offering benefits in terms of reduced emissions, easier product separation, and potential catalyst recycling.

Analysis of By-product Formation and Isomer Control

By-product Formation: The primary routes to this compound, such as the chlorination of a fluorobenzotrifluoride precursor or the fluorination of a chlorobenzotrifluoride precursor, are susceptible to the formation of several types of by-products.

Over-halogenation: During chlorination steps, the introduction of more than the desired number of chlorine atoms can lead to the formation of dichlorinated or trichlorinated benzotrifluorides. google.com For instance, the chlorination of 4-chlorobenzotrifluoride (B24415) can yield not only the desired monochlorinated product but also dichlorobenzotrifluoride isomers. fluorine1.ru

Incomplete Reaction: Unreacted starting material can remain in the final product mixture, requiring additional purification steps. In one documented chlorination of 4-chloro-3-nitrobenzotrifluoride, the final mixture contained over 90% unreacted starting material under certain conditions.

Side Reactions: Depending on the specific reagents and conditions, other functional groups on the aromatic ring can undergo unintended reactions, leading to a complex mixture of by-products.

The table below summarizes potential by-products identified in related syntheses.

Reaction Type Precursor Example Desired Product Example Potential By-products
Aromatic Chlorination4-Chlorobenzotrifluoride3,4-DichlorobenzotrifluorideDichlorobenzotrifluoride isomers, Trichlorobenzotrifluoride isomers google.com
Nitro-group Replacement4-Chloro-3-nitrobenzotrifluoride3,4-Dichlorobenzotrifluoride3,4-Dichloro-5-nitrobenzotrifluoride

Isomer Control: The directing effects of the existing substituents on the benzene ring heavily influence the position of newly introduced groups. The trifluoromethyl group (-CF₃) is strongly meta-directing, while chlorine and fluorine are ortho-, para-directing. google.com In the synthesis of this compound, achieving the desired 1,2,3-substitution pattern requires careful management of these electronic effects to prevent the formation of other isomers.

For example, the direct chlorination of 3-fluorobenzotrifluoride (B140190) would likely yield a mixture of isomers, including this compound, 4-chloro-3-fluorobenzotrifluoride, and 6-chloro-3-fluorobenzotrifluoride, due to the competing directing effects of the fluorine and trifluoromethyl groups. The separation of these isomers is often challenging and costly due to their similar physical properties, such as close boiling points.

Key strategies for controlling isomer formation include:

Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of a reaction. In the chlorination of benzotrifluoride, it has been demonstrated that using a catalyst system composed of ferric chloride and a sulfur compound (like SCl₂) can substantially increase the ratio of the meta-isomer relative to the ortho- and para-isomers. google.com Similarly, combining a metal chloride catalyst with iodine has been shown to improve selectivity for the meta-chlorinated product. google.com

Blocking Groups: A multi-step synthesis involving the use of blocking groups can be employed to direct substitution to the desired position. The blocking group is later removed in a subsequent step.

Reaction Conditions: Temperature and pressure are critical parameters. For example, studies on the chlorination of 4-chlorobenzotrifluoride have shown that increasing the reaction temperature can lead to a decrease in the yield of the desired isomer. fluorine1.ru

The following table provides data on isomer distribution from a study on the chlorination of benzotrifluoride using different catalytic systems, illustrating the impact of catalyst choice on isomer control.

Catalyst System Desired Isomer (meta) Other Isomers (ortho + para) Ratio (meta : ortho+para)
Ferric Chloride (FeCl₃)50%10.6%~5 : 1
Ferric Chloride (FeCl₃) + Sulfur Monochloride (S₂Cl₂)54%7.6%~7 : 1

Data adapted from a study on the chlorination of benzotrifluoride, demonstrating principles applicable to this compound synthesis. google.com

Chemical Reactivity and Transformation Chemistry of 2 Chloro 3 Fluorobenzotrifluoride

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to modifying the core structure of 2-chloro-3-fluorobenzotrifluoride (B179445). Both electrophilic and nucleophilic pathways are possible, with the regiochemical and reactivity outcomes heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609), but the presence of multiple deactivating groups on this compound makes it significantly less reactive towards electrophiles than benzene itself. minia.edu.eg The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. uci.edulibretexts.org

The directing effects of the substituents determine the position of substitution:

Trifluoromethyl (-CF3) group: Strongly deactivating and a meta-director. libretexts.orguci.edu

Chloro (-Cl) and Fluoro (-F) groups: Deactivating but ortho, para-directors. uci.eduresearchgate.net

The likely outcome is a mixture of products, with substitution favored at positions electronically activated by the halogens and not strongly deactivated by the trifluoromethyl group. Position 5 is meta to the -CF3 group and para to the -Cl group, making it a plausible site for substitution. Position 4 is ortho to the -Cl and meta to the -F, another possible site.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting Influence of -Cl (at C2)Directing Influence of -F (at C3)Directing Influence of -CF3 (at C1)Predicted Outcome
C4 Ortho (Activating)Meta (Deactivating)Para (Deactivating)Possible, but sterically hindered by C3-F and deactivated by -CF3
C5 Para (Activating)Meta (Deactivating)Meta (Deactivating)Most likely major product due to para-directing Cl and lack of strong deactivation from other groups
C6 Ortho (Activating)Para (Deactivating)Ortho (Deactivating)Possible, but sterically hindered by C1-CF3 and deactivated by -F

This table is based on established principles of electrophilic aromatic substitution; specific experimental outcomes may vary.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for compounds like this compound, which are "activated" by potent electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto the electron-withdrawing group(s). libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

A notable feature in activated systems is the leaving group ability, which often follows the order F > Cl > Br > I. libretexts.orgnih.gov This is counterintuitive, as fluoride (B91410) is a poor leaving group in other contexts (like SN2 reactions). The reason for this enhanced reactivity in SNAr is that the first step—the nucleophilic attack—is the slow, rate-determining step. stackexchange.com The high electronegativity of fluorine creates a strong dipole in the C-F bond, making the attached carbon atom highly electrophilic and susceptible to attack. stackexchange.comnih.gov This powerful inductive effect also helps to stabilize the negatively charged Meisenheimer complex, thus lowering the activation energy of the rate-determining step. stackexchange.com

In this compound, both chlorine and fluorine can potentially act as leaving groups. The relative reactivity at the C-F versus the C-Cl bond would depend on the specific nucleophile and reaction conditions. The strong activation provided by the ortho-CF3 group and the other halogen makes the ring highly susceptible to nucleophilic attack. For instance, reactions with common nucleophiles like sodium hydroxide (B78521) or potassium hydroxide at elevated temperatures can lead to substitution of one of the halogen atoms.

Functional Group Interconversions and Derivatization Studies

The functional groups on this compound allow for various interconversions and derivatizations, creating a range of useful intermediates for agrochemical and pharmaceutical synthesis.

Key transformations include:

Substitution of Halogens: As discussed under SNAr, the chlorine and fluorine atoms can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups.

Reduction: While the trifluoromethyl group is generally stable, it can be reduced under specific, often harsh, conditions. The aromatic ring itself can also be reduced. More commonly, other functional groups introduced onto the ring via substitution can be reduced. For example, a nitro group introduced via EAS could be reduced to an amine (e.g., using H2, Pd/C), which is a versatile synthetic handle.

Oxidation: The aromatic ring is highly resistant to oxidation due to its deactivation by the electron-withdrawing substituents. However, if an alkyl group were introduced onto the ring (e.g., via a coupling reaction), it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412).

Table 2: Potential Derivatization Reactions

Reagent(s)Target GroupProduct TypeReaction Class
R-NH2 (Amine)-Cl or -FAminobenzotrifluoride derivativeNucleophilic Aromatic Substitution
R-O- Na+ (Alkoxide)-Cl or -FAlkoxybenzotrifluoride derivativeNucleophilic Aromatic Substitution
H2, Pd/CNitro group (if present)Aminobenzotrifluoride derivativeReduction
KMnO4, heatAlkyl side chain (if present)Carboxybenzotrifluoride derivativeOxidation
NaI, acetone-Cl3-Fluoro-2-iodobenzotrifluorideHalogen Exchange (Finkelstein-type) vanderbilt.edu

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. cuny.edu For this compound, the differential reactivity of the C-Cl and C-F bonds can be exploited for selective functionalization.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (with boronic acids) or Buchwald-Hartwig amination (with amines), typically activate C-Cl bonds more readily than C-F bonds. cuny.edu This allows for selective coupling at the 2-position, leaving the C-F bond at the 3-position intact for potential subsequent transformations.

Conversely, significant progress has been made in nickel-catalyzed couplings, which are known to be effective for activating the stronger C-F bonds. beilstein-journals.orgnih.govresearchgate.net The use of specific nickel catalysts, often with specialized phosphine (B1218219) ligands, could enable cross-coupling reactions at the C-F position. This provides an orthogonal strategy to palladium-catalyzed methods. beilstein-archives.org

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalyst System (Example)Coupling PartnerBond FormedLikely Site of Reaction
Suzuki-Miyaura Pd(PPh3)4, BaseArylboronic Acid (Ar-B(OH)2)C-CC-Cl (Position 2)
Buchwald-Hartwig Pd2(dba)3, Ligand, BaseAmine (R2NH)C-NC-Cl (Position 2)
Sonogashira Pd/Cu, BaseTerminal Alkyne (RC≡CH)C-CC-Cl (Position 2)
Nickel-Catalyzed Coupling Ni(cod)2, PCy3Arylboronic Acid (Ar-B(OH)2)C-CC-F (Position 3) beilstein-journals.orgnih.gov

Reactivity Towards Various Reagent Classes

The reactivity of this compound is characterized by its interactions with several major classes of reagents.

Nucleophiles: As an electron-poor aromatic system, it is highly susceptible to reaction with strong nucleophiles such as hydroxides, alkoxides, and amines, leading to SNAr products. Common reagents include sodium hydroxide and potassium hydroxide, often requiring heat to drive the reaction.

Electrophiles: The compound is strongly deactivated towards electrophiles (e.g., nitrating acids, halogens with a Lewis acid catalyst). Reactions require forcing conditions, and substitution is directed by the combined influence of the three substituents. uci.edu

Oxidizing Agents: It is generally inert to common oxidizing agents like potassium permanganate or chromium trioxide due to the electron-deficient nature of the ring. It should be stored away from strong oxidizers to prevent unwanted reactions.

Reducing Agents: The trifluoromethyl group and the aromatic ring are resistant to reduction under standard conditions. Catalytic hydrogenation may reduce other functional groups introduced onto the ring without affecting the core structure.

Organometallic Reagents: It can serve as an electrophilic partner in cross-coupling reactions with organometallic reagents like boronic acids (in Suzuki coupling) or organozinc compounds. cuny.edumdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Chloro-3-fluorobenzotrifluoride (B179445). By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework can be assembled.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide critical data on the chemical environment of each type of nucleus within the this compound molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.

¹H NMR: The proton NMR spectrum of substituted benzotrifluorides shows complex multiplets in the aromatic region. For analogous compounds, these aromatic protons typically resonate between 7.0 and 8.5 ppm. The specific shifts for the protons on the this compound ring are influenced by the combined electronic effects of the chloro, fluoro, and trifluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. docbrown.infodocbrown.info The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon atom attached to the trifluoromethyl group will have a characteristic quartet pattern due to C-F coupling. The carbons bonded to chlorine and fluorine will also exhibit shifts indicative of halogen substitution. For instance, in related chlorinated and fluorinated benzene (B151609) derivatives, carbons directly bonded to chlorine typically appear in the range of 120-140 ppm, while those bonded to fluorine are often found further downfield. youtube.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound, as it contains two different fluorine environments: the trifluoromethyl group (-CF₃) and the fluorine atom on the aromatic ring. azom.com The -CF₃ group typically exhibits a singlet in the range of -60 to -65 ppm relative to a standard like CFCl₃. colorado.edu The aromatic fluorine atom will resonate at a different chemical shift, and its signal will be split by coupling to neighboring protons and the trifluoromethyl group. azom.comucsb.edu The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this technique highly effective for characterizing fluorinated compounds. azom.com

Table 1: Predicted NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Notes
¹H (Aromatic)7.0 - 8.5Complex multiplet patterns due to H-H and H-F coupling.
¹³C (Aromatic)110 - 140Shifts are influenced by Cl, F, and CF₃ substituents.
¹³C (-CF₃)120 - 130 (quartet)The signal is split into a quartet by the three fluorine atoms.
¹⁹F (Aromatic)-100 to -140The exact shift depends on the substitution pattern.
¹⁹F (-CF₃)-60 to -65Typically a singlet, but can show long-range coupling.

Spin-Spin Coupling Constant (J-coupling) Analysis and Conformational Studies

Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of atoms within a molecule, as it arises from the interaction of nuclear spins through the bonding electrons. cdnsciencepub.comcdnsciencepub.com The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number and type of bonds separating the coupled nuclei, as well as the dihedral angle between them in some cases. researchgate.netrsc.org

In this compound, various coupling interactions can be observed:

³J(H,H): Three-bond coupling between adjacent protons on the aromatic ring helps to determine their relative positions.

J(H,F): Coupling between protons and the fluorine atom on the ring (³J, ⁴J, and ⁵J) and the fluorine atoms of the -CF₃ group (long-range coupling) provides further structural confirmation.

J(C,F): Coupling between carbon and fluorine atoms is particularly useful. The one-bond coupling (¹J(C,F)) is typically large, while two-, three-, and four-bond couplings (²J, ³J, ⁴J) provide information about the substitution pattern. For instance, the ³J(C,F) coupling often follows a Karplus-like relationship, which can give insights into the dihedral angles. cdnsciencepub.com

J(F,F): Long-range coupling between the aromatic fluorine and the trifluoromethyl group can sometimes be observed, providing information about their spatial proximity.

Analysis of these coupling constants, particularly long-range couplings, can offer insights into the preferred conformation of the trifluoromethyl group relative to the benzene ring. cdnsciencepub.com

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity between atoms in complex molecules like this compound. westmont.edu These techniques display correlations between different nuclei, providing a map of the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, typically ¹H-¹H COSY, reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum indicate that the two protons are spin-coupled, usually through two or three bonds. westmont.edu This is instrumental in assigning the signals of the aromatic protons. ¹⁹F-¹⁹F COSY can also be used to identify couplings between different fluorine nuclei. sci-hub.st

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments show correlations between a proton and a directly attached heteronucleus, most commonly ¹³C. westmont.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, allowing for definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire carbon skeleton by connecting molecular fragments. For example, correlations would be expected between the aromatic protons and the carbon of the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₃ClF₄), the exact mass can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1. docbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for aromatic halogen compounds include the loss of a halogen atom or a hydrogen halide. miamioh.edu For this compound, expected fragmentation could involve the loss of Cl, F, or the CF₃ group.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Ionm/z (for ³⁵Cl)Description
[C₇H₃ClF₄]⁺198Molecular Ion (M)
[C₇H₃³⁷ClF₄]⁺200Molecular Ion (M+2)
[C₇H₃F₄]⁺129Loss of Cl
[C₆H₃ClF]⁺129Loss of CF₃
[C₇H₃ClF₃]⁺179Loss of F

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations are strong and appear in the 1000-1400 cm⁻¹ range. The C-F bonds of the trifluoromethyl group will have particularly strong absorptions in this region.

C-Cl stretching: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region. docbrown.info

Overtone and combination bands: The region between 1600 and 2000 cm⁻¹ can show patterns of weak bands that are characteristic of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy can provide additional information about the vibrations of the aromatic ring and the trifluoromethyl group.

Chromatographic Techniques for Purity and Separation Studies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC is well-suited for determining the purity of this compound and for identifying and quantifying any volatile impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a given set of conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate components of a mixture in the liquid phase. The sample is dissolved in a solvent and pumped through a column containing a stationary phase. Separation is based on the differential partitioning of the components between the mobile phase and the stationary phase. HPLC is particularly useful for analyzing less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for purity analysis. A UV detector is commonly used for aromatic compounds, as they typically absorb UV light.

Gas Chromatography (GC) Method Development

The development of a robust Gas Chromatography (GC) method is fundamental for the accurate analysis of this compound. The method's parameters must be meticulously optimized to ensure the efficient separation of the target analyte from impurities and other components in a sample matrix. Given its identity as a substituted benzotrifluoride (B45747), a hypothetical GC method can be developed based on established practices for similar halogenated aromatic compounds. researchgate.netresearchgate.net

A typical GC system for this analysis would consist of a gas chromatograph equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being particularly sensitive to halogenated compounds.

Column Selection: The choice of the capillary column's stationary phase is critical for achieving the desired separation. For halogenated aromatic compounds, a mid-polarity column is often effective. A common choice would be a column with a stationary phase such as 5% Phenyl Polysiloxane, which provides a good balance of interactions for separating compounds based on boiling point and polarity differences.

Injector and Detector Conditions: The injector temperature must be high enough to ensure the rapid and complete volatilization of the sample without causing thermal degradation. Similarly, the detector temperature is set to prevent condensation of the analyte as it elutes from the column.

Oven Temperature Program: A temperature program for the GC oven is essential for separating compounds with a range of boiling points. The program typically starts at a lower temperature to allow for the separation of more volatile components and then ramps up to elute less volatile compounds like this compound.

A summary of a plausible set of GC method parameters for the analysis of this compound is presented in the following table.

ParameterValue/Description
Column
   Stationary Phase5% Phenyl Polysiloxane
   Length30 m
   Internal Diameter0.25 mm
   Film Thickness0.25 µm
Temperatures
   Injector Temperature250 °C
   Detector Temperature300 °C
   Oven Program
      Initial Temperature60 °C (hold for 2 min)
      Ramp Rate10 °C/min to 280 °C
      Final Hold5 min
Carrier Gas Helium
   Flow Rate1.0 mL/min
Injection
   ModeSplitless
   Injection Volume1 µL
Detector Electron Capture Detector (ECD)

Hyphenated Techniques (e.g., GC-MS) for Complex Mixture Analysis

For the unambiguous identification and analysis of this compound in complex mixtures, such as reaction byproducts or environmental samples, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard. This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification provided by MS.

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, typically by Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a unique fragmentation pattern for each compound, which serves as a molecular fingerprint. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance.

The resulting mass spectrum provides structural information that allows for the confident identification of this compound, even when it co-elutes with other compounds. For the analysis of benzotrifluoride derivatives, a single quadrupole mass spectrometer is often sufficient. researchgate.netresearchgate.net

In scenarios involving highly complex matrices where standard GC-MS may not provide adequate resolution, more advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS) can be employed. This powerful technique offers significantly enhanced separation capacity, allowing for the detailed characterization of intricate mixtures of fluorinated compounds. nih.gov

The following table outlines typical parameters for a GC-MS analysis of this compound.

ParameterValue/Description
Gas Chromatograph (GC)
   ColumnSame as GC method (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm x 0.25 µm)
   Oven ProgramSame as GC method
   Carrier GasHelium at 1.0 mL/min
Mass Spectrometer (MS)
   Ionization ModeElectron Ionization (EI)
   Ionization Energy70 eV
   Mass Range50-500 amu
   Source Temperature230 °C
   Quadrupole Temperature150 °C
   Acquisition ModeFull Scan

Computational and Theoretical Studies of 2 Chloro 3 Fluorobenzotrifluoride

Quantum Chemical Calculations: A Lack of Specific Data

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties. However, for 2-chloro-3-fluorobenzotrifluoride (B179445), specific findings from these powerful computational tools are not readily found in peer-reviewed journals or databases.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. While it is known that the presence of electron-withdrawing groups like chlorine, fluorine, and the trifluoromethyl group influences these orbital energies, specific calculated values for this compound are not available.

Prediction of Spectroscopic Parameters

Computational chemistry is frequently used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Despite the utility of these methods, there are no published studies presenting the predicted spectroscopic data for this compound.

Reaction Mechanism Elucidation Through Computational Modeling: An Uncharted Territory

Computational modeling plays a vital role in elucidating the intricate details of chemical reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone.

Transition State Characterization

The identification and characterization of transition states are fundamental to understanding the energy barriers and pathways of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling could map out the entire reaction coordinate, including the high-energy transition state structures. This would provide insights into the atomistic details of bond-breaking and bond-forming processes. Unfortunately, no such specific computational studies detailing the transition states for reactions of this compound have been published.

Kinetic and Thermodynamic Control Investigations

Computational studies can also differentiate between kinetic and thermodynamic reaction control by calculating the activation energies and the relative energies of products. This is crucial for predicting the major products of a reaction under different conditions. For this compound, which has multiple reactive sites, such investigations would be particularly insightful for predicting regioselectivity in its reactions. However, the scientific literature does not currently contain such computational analyses for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity (not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure of a compound with its activity. In the context of chemical reactivity, QSAR aims to predict the rate or equilibrium constant of a chemical reaction based on descriptors that quantify the structural and electronic properties of the molecules involved. These descriptors can be derived empirically, such as through linear free energy relationships like the Hammett equation, or computationally through quantum chemical calculations.

While specific, comprehensive QSAR models for the chemical reactivity of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry and established QSAR methodologies allow for a detailed analysis of its expected reactivity. The reactivity of this compound is primarily influenced by the electronic effects of the chloro, fluoro, and trifluoromethyl substituents on the benzene (B151609) ring.

Detailed Research Findings

The primary approach to understanding the reactivity of substituted aromatic compounds like this compound is through the analysis of substituent effects. These effects are broadly categorized into two types: inductive effects and resonance effects. The Hammett equation is a widely used QSAR tool that quantifies these electronic influences. scispace.comdalalinstitute.com

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituents.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic attack and stabilizes negative charges. A negative σ value signifies an electron-donating group, which activates the ring towards electrophilic attack and stabilizes positive charges.

The substituents on this compound are a chlorine atom at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 1. Both chlorine and fluorine are halogens that exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups and deactivators of the aromatic ring. The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

The Hammett substituent constants for chloro and fluoro groups are well-established and provide a quantitative measure of their electronic influence.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
Chloro+0.37+0.23
Fluoro+0.34+0.06
Trifluoromethyl+0.43+0.54

The table above presents the Hammett constants for the individual substituents. For this compound, the combined influence of these electron-withdrawing groups significantly deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. The presence of these substituents also influences the reactivity of the trifluoromethyl group itself. For instance, studies on the photodefluorination of benzotrifluoride (B45747) derivatives have shown that the nature of the ring substituents plays a crucial role in the photochemical reactivity of the CF₃ moiety. nih.gov Strong electron-donating groups were found to enhance the rate of hydrolysis, suggesting that the electron-withdrawing nature of the chloro and fluoro substituents in this compound would likely inhibit such reactions. nih.gov

Modern approaches to QSAR often employ computational chemistry to derive a more extensive range of molecular descriptors. These descriptors can provide a more nuanced picture of a molecule's reactivity profile.

Descriptor CategoryExamplesRelevance to Chemical Reactivity
Electronic Descriptors HOMO/LUMO energies and gap, Mulliken charges, Dipole moment, Electrostatic potentialPredicts sites for electrophilic and nucleophilic attack, overall molecular reactivity, and polarity.
Steric Descriptors Molar refractivity, van der Waals volume, Surface areaQuantifies the bulk of substituents, which can influence reaction rates through steric hindrance.
Topological Descriptors Connectivity indices, Wiener indexDescribes the branching and shape of the molecule, which can correlate with reactivity.

For this compound, a computational QSAR study would involve calculating these descriptors and then using statistical methods, such as multiple linear regression, to build a model that correlates them with experimentally determined reaction rates for a series of related compounds. The resulting equation would allow for the prediction of reactivity for other, untested benzotrifluoride derivatives.

Applications As a Key Synthetic Intermediate and Building Block

Design and Synthesis of Complex Organic Scaffolds

2-Chloro-3-fluorobenzotrifluoride (B179445) serves as a foundational intermediate for constructing intricate molecular frameworks. The presence of both chlorine and fluorine atoms offers differential reactivity, which can be exploited for sequential, site-selective modifications. This allows chemists to build complex structures in a controlled manner. The trifluoromethyl group, known for its stability and ability to enhance properties like metabolic stability and lipophilicity in bioactive molecules, is a key feature carried over into the final products.

The compound is particularly useful in syntheses that involve nucleophilic aromatic substitution, where either the chlorine or fluorine atom can be displaced by a variety of nucleophiles. Additionally, the chlorine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in creating the core structures of many modern agrochemicals and pharmaceuticals.

A notable, though isomeric, example that highlights the synthetic utility of this substitution pattern is the synthesis of 2-trifluoromethyl benzamide (B126) from 2,3-dichlorobenzotrifluoride. google.com In this multi-step process, an intermediate, 2-fluoro-3-chlorobenzotrifluoride, is generated. google.com This intermediate is then converted to 2-chloro-6-trifluoromethylbenzonitrile, demonstrating how the halogen substituents direct the synthetic pathway towards valuable amide structures, which are prevalent in biologically active compounds. google.com

Reaction Type Description Potential Application
Nucleophilic Aromatic SubstitutionReplacement of the chlorine or fluorine atom by nucleophiles (e.g., amines, alcohols, thiols). Introduction of diverse functional groups to build pharmaceutical or agrochemical side chains.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Formation of C-C or C-N bonds at the position of the chlorine atom.Construction of bi-aryl systems or arylamines, common motifs in drug discovery.
ReductionReduction of the trifluoromethyl group is possible under specific, harsh conditions, though it is generally stable.Not a common transformation, but could be used to access different functionalities.
OxidationThe benzene (B151609) ring can be oxidized under forcing conditions, but this is less common due to the deactivating effect of the substituents. Access to substituted benzoic acid derivatives.

Utility in the Creation of Diverse Molecular Architectures

The versatility of this compound allows for its use in creating a wide array of molecular architectures. Its application extends to the synthesis of various heterocyclic and carbocyclic systems that form the backbone of many functional molecules.

For instance, derivatives of benzotrifluoride (B45747) are key components in a number of agrochemicals. semanticscholar.org The synthesis of fungicides like Flufenoxystrobin, for example, starts from a related building block, 3,4-dichlorobenzotrifluoride, which undergoes hydroxyl substitution to form a phenol (B47542) intermediate. semanticscholar.org This illustrates a common strategy where the halogenated benzotrifluoride core is elaborated into a more complex, active ingredient. Similarly, the synthesis of trifluoromethyl-containing pyridines, which are crucial for many modern agrochemicals, often involves the halogenation and subsequent modification of picoline precursors, resulting in intermediates like 2-chloro-3-(trifluoromethyl)pyridine. semanticscholar.org

In medicinal chemistry, the benzotrifluoride motif is highly sought after. While direct examples starting from this compound are not prevalent in the provided results, the synthesis of antitubercular benzothiazinones utilizes precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This highlights the importance of the substituted benzene ring in forming the core of complex heterocyclic drugs.

Target Molecular Architecture Synthetic Approach Relevance
Substituted AnilinesNucleophilic substitution of a halogen with an amine or ammonia (B1221849) derivative.Key intermediates for dyes, pharmaceuticals, and polymers.
Bi-aryl CompoundsSuzuki or Stille coupling at the C-Cl bond.Important structural units in liquid crystals, polymers, and pharmaceuticals.
Heterocyclic Systems (e.g., Benzothiazines, Pyridines)Multi-step synthesis involving initial modification of the benzotrifluoride ring followed by cyclization reactions.Core structures of numerous bioactive compounds. semanticscholar.orgnih.gov

Development of Novel Reagents Incorporating this compound Motifs

While this compound is primarily utilized as a building block to be incorporated into a final, larger molecule, the development of novel reagents based on this specific motif is a plausible area of chemical research. The unique electronic and steric properties conferred by its substituents could be harnessed to create specialized reagents for various chemical transformations.

For example, fluorinated compounds are often used to create new fluorinating agents or reagents for trifluoromethylation. Although no specific reagents derived directly from this compound were identified in the search results, the broader field of fluorine chemistry continually seeks new scaffolds to develop reagents with improved stability, selectivity, or reactivity. The principles seen in the development of N-F fluorinating agents or trifluoromethoxylation reagents could potentially be applied to structures derived from this compound to create reagents for specialized applications in organic synthesis. google.com

The development of such reagents would likely focus on modifying one of the reactive sites (the chloro or fluoro group) to introduce a functional handle, which could then be transformed into a reactive moiety for group transfer reactions. The stability of the trifluoromethyl group would ensure the integrity of this important structural feature during the reagent's application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-3-fluorobenzotrifluoride?

  • Answer: The synthesis typically involves halogen exchange reactions, such as reacting o-chlorobenzotrichloride with hydrogen fluoride under controlled conditions. This method leverages the trifluoromethyl group's stability and electronic effects . Optimization of parameters like temperature (e.g., 50–80°C) and catalyst selection (e.g., SbCl₃) is critical to minimize byproducts such as 3-chloro-4-nitrobenzotrifluoride .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments .
  • GC-MS for purity assessment and detection of halogenated byproducts (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride) .
  • X-ray crystallography to resolve structural ambiguities, particularly for derivatives like 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid .

Q. How should this compound be safely stored and handled?

  • Answer: Store in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizers (e.g., peroxides, chlorates) due to risks of exothermic decomposition. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. What experimental strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Answer: Contradictions often arise from solvent effects (polar aprotic vs. protic) or competing mechanisms (SN1 vs. SN2). Systematic studies should:

  • Vary solvents (e.g., DMF vs. ethanol) to assess nucleophilicity/polarity impacts .
  • Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-determining steps .
  • Monitor byproducts (e.g., 2-chloro-3-ethoxy-4-fluorobenzoic acid) via HPLC to quantify competing pathways .

Q. How can regioselectivity in electrophilic aromatic substitution (EAS) of this compound derivatives be optimized?

  • Answer:

  • Electronic effects: The electron-withdrawing trifluoromethyl group directs EAS to the para position. Computational modeling (Fukui indices) predicts reactive sites .
  • Steric effects: Bulky substituents (e.g., ethoxy groups) can shift selectivity to meta positions, as seen in 2-chloro-3-ethoxy-4-fluorobenzoic acid .
  • Experimental validation: Use isotopic labeling (e.g., ¹⁸O) in nitration or sulfonation reactions to track regioselectivity .

Q. What computational approaches predict the environmental persistence and degradation pathways of this compound?

  • Answer:

  • QSAR models: Correlate logP values and Hammett constants with biodegradation rates (e.g., using EPA DSSTox data, DTXSID30690539) .
  • Ab initio calculations: Compute bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict photolytic degradation products .
  • Ecotoxicity studies: Use in silico tools (e.g., ECOSAR) to estimate aquatic toxicity based on structural analogs like 3-chloro-4-fluorobenzenesulfonyl chloride .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

  • Answer: Contradictions may stem from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:

  • Reproducibility checks: Validate activities across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Impurity profiling: Use LC-MS to identify bioactive contaminants (e.g., 2-chloro-3-nitrobenzotrifluoride in nitration reactions) .
  • Structure-activity relationship (SAR) studies: Compare analogs like 2-chloro-3-(trifluoromethyl)benzamide to isolate critical functional groups .

Methodological Tables

Table 1: Key Synthetic Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation StrategyReference
3-Chloro-4-nitrobenzotrifluorideNitration side reactionLower reaction temperature (40–50°C)
2-Chloro-3-ethoxy-4-fluorobenzoic acidEthoxylation under basic conditionsUse anhydrous conditions

Table 2: Computational Parameters for Environmental Fate Prediction

ParameterMethodApplication ExampleReference
logPQSAR (EPI Suite)Biodegradation rate estimation
C-F BDEDFT (B3LYP/6-31G*)Photolytic degradation pathway modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.